Cas no 2877675-08-4 (N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide)

N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide 化学的及び物理的性質
名前と識別子
-
- 4-[(Cyclobutylcarbonyl)amino]-N-(4-fluorophenyl)-1-piperidineacetamide
- N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide
-
- インチ: 1S/C18H24FN3O2/c19-14-4-6-15(7-5-14)20-17(23)12-22-10-8-16(9-11-22)21-18(24)13-2-1-3-13/h4-7,13,16H,1-3,8-12H2,(H,20,23)(H,21,24)
- InChIKey: YCFJPBHJGYDSPS-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=CC=C(F)C=C2)=O)CCC(NC(C2CCC2)=O)CC1
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 581.9±50.0 °C(Predicted)
- 酸度系数(pKa): 13.67±0.70(Predicted)
N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6806-6164-30mg |
N-(1-{[(4-fluorophenyl)carbamoyl]methyl}piperidin-4-yl)cyclobutanecarboxamide |
2877675-08-4 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6806-6164-20μmol |
N-(1-{[(4-fluorophenyl)carbamoyl]methyl}piperidin-4-yl)cyclobutanecarboxamide |
2877675-08-4 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6806-6164-20mg |
N-(1-{[(4-fluorophenyl)carbamoyl]methyl}piperidin-4-yl)cyclobutanecarboxamide |
2877675-08-4 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6806-6164-25mg |
N-(1-{[(4-fluorophenyl)carbamoyl]methyl}piperidin-4-yl)cyclobutanecarboxamide |
2877675-08-4 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6806-6164-5μmol |
N-(1-{[(4-fluorophenyl)carbamoyl]methyl}piperidin-4-yl)cyclobutanecarboxamide |
2877675-08-4 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6806-6164-10mg |
N-(1-{[(4-fluorophenyl)carbamoyl]methyl}piperidin-4-yl)cyclobutanecarboxamide |
2877675-08-4 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6806-6164-40mg |
N-(1-{[(4-fluorophenyl)carbamoyl]methyl}piperidin-4-yl)cyclobutanecarboxamide |
2877675-08-4 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6806-6164-3mg |
N-(1-{[(4-fluorophenyl)carbamoyl]methyl}piperidin-4-yl)cyclobutanecarboxamide |
2877675-08-4 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6806-6164-50mg |
N-(1-{[(4-fluorophenyl)carbamoyl]methyl}piperidin-4-yl)cyclobutanecarboxamide |
2877675-08-4 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6806-6164-1mg |
N-(1-{[(4-fluorophenyl)carbamoyl]methyl}piperidin-4-yl)cyclobutanecarboxamide |
2877675-08-4 | 1mg |
$81.0 | 2023-09-07 |
N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamideに関する追加情報
N-(1-{(4-Fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide (CAS No. 2877675-08-4): A Comprehensive Overview
The compound N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide, identified by the CAS registry number 2877675-08-4, is a complex organic molecule with significant potential in the fields of pharmacology and organic synthesis. This compound has garnered attention due to its unique structural features and promising applications in drug development. Recent studies have highlighted its role in modulating various biological pathways, making it a subject of interest for researchers in the pharmaceutical industry.
The molecular structure of N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide comprises a piperidine ring, a cyclobutane carboxamide group, and a 4-fluorophenyl substituent. The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, serves as a versatile scaffold for various chemical modifications. The cyclobutane carboxamide group introduces rigidity and potential hydrogen bonding capabilities, which are crucial for molecular interactions within biological systems. The 4-fluorophenyl group adds electronic diversity and enhances the compound's pharmacokinetic properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving nucleophilic substitutions, amide bond formations, and cyclization processes. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring its suitability for biological testing. The use of environmentally friendly reagents and catalysts has also been explored to align with green chemistry principles.
In terms of pharmacological activity, N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide has demonstrated potential as a modulator of key enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. Preclinical studies have shown that this compound exhibits selective binding to certain protein targets, suggesting its role as a lead molecule for drug development.
The application of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed favorable interactions between the compound and target proteins, providing insights into its mechanism of action. Additionally, quantum mechanical calculations have shed light on the electronic properties of the molecule, aiding in the design of more potent analogs.
Despite its promising attributes, further research is required to fully elucidate the safety profile and efficacy of N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide. Ongoing clinical trials are evaluating its tolerability and pharmacokinetics in animal models, paving the way for potential human trials in the near future.
In conclusion, N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide (CAS No. 2877675-08-4) represents a significant advancement in organic synthesis and pharmacology. Its unique structure, coupled with cutting-edge research findings, positions it as a promising candidate for therapeutic interventions across various disease areas. Continued exploration into its properties will undoubtedly contribute to the development of innovative medicines that address unmet medical needs.
2877675-08-4 (N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide) Related Products
- 937598-60-2(4-(2,2-Difluoroethoxy)-3-fluoroaniline)
- 2138091-86-6(2-(butan-2-yl)aminoquinazoline-6-carboxylic acid)
- 842970-63-2(N-(5-benzyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide)
- 901234-27-3(2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide)
- 1448139-93-2((2E)-N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl-3-phenylprop-2-enamide)
- 2229335-52-6(tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate)
- 1203189-40-5(2-(3-methylphenyl)-N-{1-(thiophen-2-yl)cyclopropylmethyl}acetamide)
- 84646-68-4(Dimethyl 3-Cyclopentene-1,1-dicarboxylate)
- 2229141-56-2(tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate)
- 2171982-38-8(3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid)




